molecular formula C25H21N5O3 B2676503 N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326924-12-2

N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2676503
CAS No.: 1326924-12-2
M. Wt: 439.475
InChI Key: URGGEQYAKOFBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxyphenyl group, a naphthyl group, and a pyrazolotriazine core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazolotriazine Core: This step often starts with the cyclization of appropriate hydrazine and nitrile precursors under acidic or basic conditions to form the pyrazolotriazine ring.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired acetamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolotriazine core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and naphthyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies investigating signal transduction pathways and cellular responses to stress.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-2-[2-(phenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
  • N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Uniqueness

The unique combination of the methoxyphenyl, naphthyl, and pyrazolotriazine groups in N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide gives it distinct chemical properties and biological activities compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a synthetic compound belonging to the class of pyrazolo-triazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer therapy and anti-inflammatory effects.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H19N5O2\text{C}_{20}\text{H}_{19}\text{N}_5\text{O}_2

This structure includes a methoxyphenyl group and a naphthalene moiety linked through a pyrazolo-triazine framework, which is pivotal for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has been evaluated for its efficacy against several cancer cell lines. For instance, it demonstrated significant growth inhibition in a range of cancer types, with a mean growth inhibition (GI%) of approximately 43.9% across 56 cell lines .
    • Molecular docking studies indicated that the compound binds effectively to key targets involved in cancer progression, suggesting its potential as a therapeutic agent .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest in the G0–G1 phase and induces apoptosis in cancer cells .
    • Studies have shown that treated cells exhibited increased accumulation in the G0–G1 phase while decreasing progression through the S and G2/M phases, indicating effective cell cycle modulation .
  • Anti-inflammatory Properties :
    • Preliminary data suggest that this compound exhibits anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin. In vitro assays indicated an anti-inflammatory efficacy of around 83.4% .

Research Findings

A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of this compound:

Study Biological Activity Findings
Study 1AnticancerGI% = 43.9% across 56 cell lines; effective binding to CDK2
Study 2Cell Cycle ModulationInduced G0–G1 phase arrest; apoptosis induction in RFX 393 cells
Study 3Anti-inflammatoryEfficacy comparable to Indomethacin (83.4%)

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:

  • In Vitro Evaluation :
    • In vitro studies using renal carcinoma cell lines (RFX 393) showed that compounds derived from this class exhibited IC50 values indicating moderate cytotoxicity compared to standard treatments .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that this compound interacts with key active sites of target proteins involved in tumorigenesis and inflammation .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-33-19-11-9-17(10-12-19)14-26-24(31)15-29-25(32)23-13-22(28-30(23)16-27-29)21-8-4-6-18-5-2-3-7-20(18)21/h2-12,16,22-23,28H,13-15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCFUMHFWGUSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.